3-Methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound consisting of a pyridine ring fused to an imidazole ring. It serves as a key building block in the synthesis of various biologically active compounds, particularly those with potential antituberculosis properties []. The compound is classified as an imidazopyridine derivative.
3-Methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its fused imidazole and pyridine rings. This compound, with the chemical formula and CAS Number 6688-61-5, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent and in other therapeutic applications .
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine can be achieved through several methods:
The synthetic routes often involve multi-step processes that include purification techniques such as recrystallization or chromatography to isolate the desired product in high purity.
The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridine features a five-membered imidazole ring fused to a six-membered pyridine ring. The methyl group is positioned at the 3rd carbon of the imidazole ring.
3-Methyl-3H-imidazo[4,5-b]pyridine can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yield and selectivity.
The mechanism of action for 3-Methyl-3H-imidazo[4,5-b]pyridine primarily involves its interaction with biological targets such as enzymes or receptors implicated in cancer cell proliferation. It has been shown to inhibit tubulin polymerization, which is crucial for mitosis in cancer cells .
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various human cancer cell lines, suggesting a potential pathway for therapeutic application.
3-Methyl-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
The imidazo[4,5-b]pyridine scaffold represents a bioisosteric analogue of purine nucleobases, characterized by a fused bicyclic system featuring an imidazole ring condensed with a pyridine ring at the [4,5-b] position. This strategic architecture enables mimicry of adenine/guanine recognition patterns in biological systems, facilitating interactions with diverse enzymatic targets through hydrogen bonding and π-stacking [7]. The 3-methyl-3H-imidazo[4,5-b]pyridine variant incorporates an N-methylation at the imidazole nitrogen (position 3), enhancing metabolic stability and modulating electronic properties while maintaining the core hydrogen-bonding capabilities. Key molecular descriptors include:
Table 1: Molecular Properties of 3-Methyl-3H-imidazo[4,5-b]pyridine
Property | Value |
---|---|
Molecular Formula | C₇H₇N₃ |
Molecular Weight | 133.15 g/mol |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 (unsubstituted) |
XLogP3 | 1.2 |
Topological Polar Surface Area | 30.7 Ų |
The methylation at N3 prevents undesired tautomerism observed in unsubstituted analogues, ensuring consistent binding mode predictability. This stability is critical when targeting ATP-binding sites in kinases or nucleotide-binding domains in PDEs, where consistent orientation dictates inhibitory potency [7].
Early interest in imidazo[4,5-b]pyridines emerged from their identification as environmental mutagens (e.g., 2-amino derivatives in cooked meats). However, medicinal chemistry efforts shifted focus toward designed derivatives in the 2000s, exploiting their privileged scaffold status. The 3-methyl substitution pattern gained prominence after pharmacokinetic studies revealed:
Seminal work by pharmaceutical researchers demonstrated that 3-methyl-imidazo[4,5-b]pyridines could replace established heterocycles like benzimidazoles in drug candidates, addressing metabolic liabilities. For example, ketobenzimidazole PDE10A inhibitors exhibited poor oral bioavailability (F=10%) due to morpholine metabolism, while 3-methyl-imidazo[4,5-b]pyridine analogues maintained nanomolar potency with significantly improved pharmacokinetics [1]. This breakthrough accelerated scaffold adoption across multiple therapeutic areas, leveraging parallel advances in synthetic methodology.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2